molecular formula C16H15F2N3O6S B021219 Pantoprazole Sulfone N-Oxide CAS No. 953787-55-8

Pantoprazole Sulfone N-Oxide

Cat. No.: B021219
CAS No.: 953787-55-8
M. Wt: 415.4 g/mol
InChI Key: BNTHABONYHEKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pantoprazole Sulfone N-Oxide (CAS 953787-55-8) is a specified oxidative impurity of Pantoprazole, a proton pump inhibitor drug substance. This compound is critical for use as a Reference Standard in the research, development, and quality control of Pantoprazole Active Pharmaceutical Ingredients (APIs) and related drug products. Its primary application is in analytical method development, validation (AMV), and routine Quality Control (QC) testing, such as high-performance liquid chromatography (HPLC), to identify, quantify, and monitor this specific impurity to ensure final product purity and compliance with international pharmacopeia standards (e.g., USP, EP). This impurity arises during the synthesis of Pantoprazole, a process that involves the oxidation of a sulfide intermediate. The formation of this compound is a result of over-oxidation, where the sulfide is first oxidized to the target sulfoxide (Pantoprazole) and then further to the sulfone, with concurrent oxidation of the pyridine nitrogen to form the N-oxide. Researchers utilize this well-characterized compound to set specification limits, control the manufacturing process, and support regulatory filings like Abbreviated New Drug Applications (ANDAs). Please note: This product is intended for research applications and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O6S/c1-25-13-5-6-21(22)12(14(13)26-2)8-28(23,24)16-19-10-4-3-9(27-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTHABONYHEKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635346
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953787-55-8
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl Rhenium Trioxide (MTO)-Catalyzed Oxidation

The most widely cited method involves oxidizing 5-difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole (pantoprazole sulfoxide) using hydrogen peroxide (H₂O₂) and acetic acid in the presence of MTO. This catalyst enables precise control over the oxidation state, preventing overoxidation to sulfones while facilitating pyridine N-oxidation.

Reaction Conditions :

  • Catalyst : MTO (0.5–2 mol%)

  • Oxidant : 30% H₂O₂ (1.2 equiv)

  • Solvent : Acetic acid/water (3:1 v/v)

  • Temperature : 20–30°C

  • Time : 2–4 hours

Under these conditions, the reaction achieves >90% conversion to PSNO with <5% sulfone byproducts. The MTO-H₂O₂ system forms a rhenium-peroxo complex that selectively transfers oxygen to the sulfoxide’s sulfur atom, followed by pyridine N-oxidation.

m-Chloroperoxybenzoic Acid (m-CPBA)-Mediated Synthesis

An alternative route employs m-CPBA to oxidize 2-chloromethyl-3,4-dimethoxypyridine hydrochloride before coupling with 5-difluoromethoxy-2-mercapto-1H-benzimidazole. This two-step process avoids sulfur overoxidation by preforming the pyridine N-oxide intermediate.

Step 1: Pyridine N-Oxidation

  • Reactant : 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Oxidant : m-CPBA (1.1 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0–5°C

  • Yield : 85–92%

Step 2: Thioether Coupling

  • Conditions : NaOH (1.5 equiv), 0–10°C, 2 hours

  • Final Product Purity : 98.5% (HPLC)

This method minimizes genotoxic impurities but requires careful handling of m-CPBA due to its explosive nature.

Sodium Hypochlorite-Based Oxidation

Early industrial protocols used sodium hypochlorite (NaClO) for sulfide-to-sulfoxide oxidation, but uncontrolled conditions often led to PSNO formation via radical intermediates. At pH 5–8, NaClO generates chlorine radicals that abstract hydrogen from the pyridine ring, forming a radical cation that reacts with dissolved oxygen to yield the N-oxide.

Limitations :

  • Poor selectivity (30–40% PSNO yield)

  • Requires chromatographic purification

  • High impurity levels (e.g., sulfones, des-fluorinated analogs)

Comparative Analysis of Preparation Methods

Method Catalyst/Oxidant Yield Purity Key Advantage
MTO-H₂O₂Methyl rhenium trioxide90–95%99.2%High selectivity, scalable
m-CPBAm-Chloroperoxybenzoic acid85–92%98.5%Avoids sulfur overoxidation
NaClOSodium hypochlorite30–40%85–90%Low cost

The MTO method is preferred for commercial production due to its reproducibility and compatibility with Good Manufacturing Practices (GMP).

Analytical Characterization of PSNO

Structural Confirmation

  • Molecular Formula : C₁₆H₁₅F₂N₃O₆S

  • Molecular Weight : 415.4 g/mol

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyridine), 7.85–7.20 (m, 3H, benzimidazole), 4.70 (s, 2H, SCH₂)

    • LC-MS : m/z 416.1 [M+H]⁺

Impurity Profiling

PSNO synthesis often generates:

  • Sulfone Byproducts : From overoxidation of the sulfoxide group

  • Des-Fluorinated Analogues : Due to HF elimination under acidic conditions

Industrial-Scale Optimization

Catalyst Recycling in MTO Processes

MTO can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss, reducing costs by ~20%.

Solvent Selection

Switching from dichloromethane to ethyl acetate in m-CPBA methods improves safety (lower toxicity) and yields (88→92%) .

Scientific Research Applications

Pharmacokinetics and Metabolism

Pantoprazole sulfone N-oxide is formed through the metabolic pathways of pantoprazole, primarily via oxidation processes in the liver. Studies have shown that pantoprazole undergoes extensive metabolism, producing several metabolites, including pantoprazole sulfone and pantoprazole N-oxide. These metabolites exhibit varying pharmacokinetic profiles, which can influence their therapeutic efficacy and safety.

  • Absorption and Distribution : this compound is detected in plasma following administration of pantoprazole. Its pharmacokinetic parameters are critical for understanding its therapeutic potential and determining appropriate dosing regimens .
  • Elimination : The elimination half-life of this compound is influenced by factors such as patient age, liver function, and concurrent medications. Research indicates that this metabolite may persist longer in certain populations, necessitating careful monitoring .

Therapeutic Applications

This compound has potential applications in various therapeutic contexts:

  • Gastroesophageal Reflux Disease (GERD) : As a metabolite of pantoprazole, it contributes to the overall efficacy of proton pump inhibitors in managing GERD symptoms by inhibiting gastric acid secretion. Clinical studies have demonstrated that pantoprazole effectively reduces acid reflux-related symptoms and promotes healing of esophageal inflammation .
  • Zollinger-Ellison Syndrome : This condition involves pathological hypersecretion of gastric acid. Pantoprazole and its metabolites are used to manage this syndrome by controlling acid production, thereby alleviating symptoms and preventing complications .
  • Helicobacter pylori Eradication : Pantoprazole is often included in combination therapy regimens aimed at eradicating H. pylori infections, which are associated with peptic ulcers. The role of this compound in enhancing the effectiveness of antibiotics in these regimens remains an area of active research .
  • Stress Ulcer Prophylaxis : In critically ill patients, pantoprazole is utilized to prevent stress-related mucosal disease. The presence of its metabolites may influence the overall therapeutic outcome in these patients .

Case Studies and Research Findings

Several case studies highlight the clinical relevance of this compound:

  • Neonatal Pharmacokinetics : A study investigating the pharmacokinetics of pantoprazole in neonatal dairy calves revealed significant insights into how this metabolite behaves in younger populations. The findings indicated that dosing adjustments may be necessary due to differences in metabolism compared to adults .
  • Long-term Use Implications : Research has documented potential adverse effects associated with long-term use of proton pump inhibitors like pantoprazole. These include increased susceptibility to gastrointestinal infections and nutrient malabsorption issues, which may also be relevant for its metabolites like this compound .

Comparison with Similar Compounds

Key Observations:

Oxidation States :

  • This compound combines sulfone and N-oxide functional groups, distinguishing it from Pantoprazole N-Oxide (only N-oxidized) and Pantoprazole Sulphone (only sulfone-oxidized) .
  • The molecular weight difference between this compound (415.37) and Pantoprazole Sulphone (399.37) reflects the addition of an oxygen atom in the N-oxide group .

Pharmacological Relevance :

  • Unlike active metabolites such as Pantoprazole Sulfide (a precursor in synthesis), this compound is pharmacologically inert and primarily monitored as a process-related impurity .
  • Omeprazole Sulfone N-Oxide, while structurally analogous, exhibits lower molecular weight due to differences in the parent drug’s structure (e.g., absence of difluoromethoxy groups) .

Regulatory and Analytical Considerations

  • Control Limits : Pharmacopeial standards (e.g., USP) specify strict acceptance criteria for Pantoprazole impurities. For instance, this compound is controlled under "Other individual impurities" with limits typically ≤0.2% .
  • Detection Methods: this compound: Quantified via HPLC with UV detection, often alongside related compounds like Pantoprazole N-Oxide . Omeprazole Sulfone N-Oxide: Detected in plasma via LC/MS/MS but at trace levels (<31 nM), highlighting its minor role in drug interactions .

Biological Activity

Pantoprazole sulfone N-oxide is a derivative of the proton pump inhibitor pantoprazole, primarily used for its role in treating acid-related gastrointestinal disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant clinical studies.

Molecular Formula: C16_{16}H15_{15}F2_2N3_3O6_6S
Molecular Weight: 383.37 g/mol
CAS Number: 953787-55-8
IUPAC Name: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole

This compound functions as a prodrug that is converted into its active form in the acidic environment of the stomach. The active form inhibits the H+^+/K+^+-ATPase enzyme in gastric parietal cells, leading to a reduction in gastric acid secretion. This inhibition is irreversible and results in prolonged suppression of gastric acidity, which is beneficial in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Biological Activity and Pharmacodynamics

The biological activity of this compound can be summarized as follows:

  • Inhibition of Gastric Acid Secretion: As a proton pump inhibitor, it effectively raises gastric pH by inhibiting the final step of acid production.
  • Impact on CYP Enzymes: Studies have shown that this compound can influence cytochrome P450 enzymes, particularly CYP2C19, which is relevant for drug metabolism and potential drug interactions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption: Rapidly absorbed after intravenous administration.
  • Distribution: Widely distributed in body tissues; however, specific data on tissue concentration remains limited.
  • Metabolism: Primarily metabolized by hepatic enzymes, with potential implications for patients with liver impairment.
  • Excretion: Excreted mainly through urine as metabolites.

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound:

  • Efficacy in Peptic Ulcer Management:
    • A study comparing intravenous pantoprazole with other proton pump inhibitors showed significant reductions in gastric acidity levels. Patients receiving pantoprazole exhibited a higher intragastric pH compared to those receiving lansoprazole .
  • Gastrointestinal Bleeding:
    • Research indicated that the combination of hemocoagulase and pantoprazole significantly improved serum levels of inflammatory markers (e.g., TNF-α, hs-CRP) in patients with upper gastrointestinal bleeding .
  • Drug Interactions:
    • The effect on CYP2C19 metabolism suggests that co-administration with drugs metabolized by this pathway could lead to altered therapeutic outcomes .

Data Table: Comparison of Efficacy

StudyTreatmentOutcomeSignificance
Van Rensburg et al. (2012)IV Pantoprazole vs LansoprazoleHigher intragastric pHp < 0.001
Combined Therapy StudyHemocoagulase + PantoprazoleImproved serum markersp < 0.05

Q & A

Q. How is Pantoprazole Sulfone N-Oxide structurally identified and differentiated from related metabolites?

Methodological Answer: this compound (CAS 953787-55-8, C₁₆H₁₅F₂N₃O₆S) is identified using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR). Differentiation from analogs (e.g., Omeprazole Sulfone N-Oxide) requires LC-MS/MS with specific transitions (e.g., m/z 378→166 for this compound vs. m/z 362→150 for Omeprazole Sulfone N-Oxide) . USP reference standards (e.g., USP Pantoprazole Related Compound A RS) aid in chromatographic retention time matching .

Q. What synthetic pathways are used to produce this compound while minimizing impurities?

Methodological Answer: this compound is synthesized via oxidation of Pantoprazole sulfide intermediates. A single-pot process using controlled pH (8–9) during extraction reduces sulfone impurities (<0.1%) . Post-synthesis purification employs reverse-phase HPLC with mobile phases optimized for sulfone N-oxide isolation (e.g., acetonitrile-phosphate buffer gradients) .

Q. How is the stability of this compound assessed under varying storage conditions?

Methodological Answer: Stability studies use accelerated degradation protocols: exposure to heat (40–60°C), humidity (75% RH), and UV light. Samples are analyzed via validated HPLC methods (e.g., C18 columns, 220 nm detection) to quantify degradation products like Pantoprazole sulfide or sulfone . Storage in amber glass at -20°C in inert atmospheres is recommended to prevent oxidation .

Advanced Research Questions

Q. What analytical methods are recommended for quantifying this compound in metabolic studies?

Methodological Answer: LC-MS/MS with electrospray ionization (ESI+) is optimal. Use gradient elution (10–90% acetonitrile in 3.5 minutes) and monitor transitions (m/z 378→166). Deuterated internal standards (e.g., [²H₆]-Pantoprazole sulfone) improve precision by correcting matrix effects . Method validation should follow ICH Q2(R1) guidelines, including linearity (1–100 ng/mL), recovery (>90%), and LOQ (0.5 ng/mL) .

Q. How does this compound interact with cytochrome P450 enzymes (e.g., CYP2C19/CYP3A4)?

Methodological Answer: In vitro assays using human liver microsomes quantify inhibition via competitive binding. Pre-incubate microsomes with this compound (1–100 µM) and probe substrates (e.g., omeprazole for CYP2C19). Measure metabolite formation (e.g., 5-hydroxyomeprazole) via LC-MS. Ki values are calculated using Dixon plots; IC₅₀ < 10 µM indicates potent inhibition .

Q. What experimental designs are used to resolve contradictions in this compound’s metabolic role?

Methodological Answer: Contradictory data (e.g., variable inhibition potency across studies) are addressed by standardizing assay conditions:

  • Use pooled human hepatocytes (n ≥ 10 donors) to account for genetic variability in CYP2C18.
  • Control for pH (7.4), temperature (37°C), and cofactor concentrations (NADPH 1 mM).
  • Cross-validate findings with orthogonal methods (e.g., fluorogenic assays vs. LC-MS) .

Q. How is impurity profiling of this compound conducted in pharmaceutical formulations?

Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidation) identify related substances. Quantify impurities via UPLC-PDA with method sensitivity ≤0.05% (w/w). USP monographs specify acceptance criteria: this compound ≤0.2% in final drug products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pantoprazole Sulfone N-Oxide
Reactant of Route 2
Pantoprazole Sulfone N-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.